molecular formula C13H13F2N3O B4180307 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B4180307
M. Wt: 265.26 g/mol
InChI Key: FBRFDVZYOQTQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions and an imidazole ring attached via a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the following steps:

    Formation of the Imidazole Propyl Intermediate: The synthesis begins with the preparation of 3-(1H-imidazol-1-yl)propylamine. This can be achieved by reacting imidazole with 3-bromopropylamine under basic conditions.

    Coupling with 2,6-difluorobenzoyl Chloride: The intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted benzamides.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Hydrolysis: 2,6-difluorobenzoic acid and 3-(1H-imidazol-1-yl)propylamine.

Scientific Research Applications

2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of related compounds.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-[3-(1H-imidazol-1-yl)ethyl]benzamide: Similar structure but with an ethyl linker instead of a propyl linker.

    2,6-difluoro-N-[3-(1H-pyrazol-1-yl)propyl]benzamide: Similar structure but with a pyrazole ring instead of an imidazole ring.

    2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]phenylacetamide: Similar structure but with a phenylacetamide core instead of a benzamide core.

Uniqueness

2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to the presence of both fluorine atoms and the imidazole ring, which can significantly influence its chemical properties and biological activity. The propyl linker provides flexibility, allowing the imidazole ring to interact more effectively with molecular targets.

Properties

IUPAC Name

2,6-difluoro-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c14-10-3-1-4-11(15)12(10)13(19)17-5-2-7-18-8-6-16-9-18/h1,3-4,6,8-9H,2,5,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRFDVZYOQTQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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